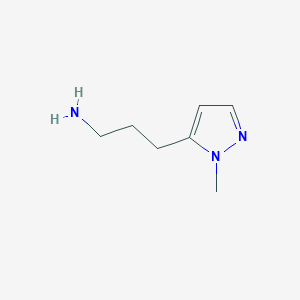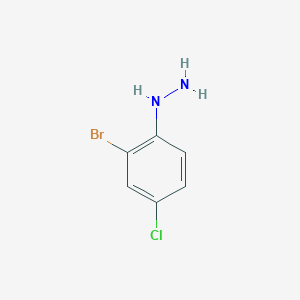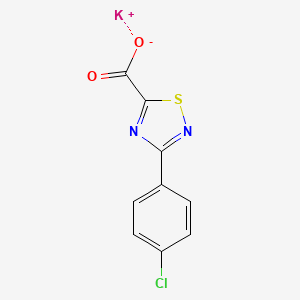
3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine” is a chemical compound with the CAS Number: 2361643-71-0 . It is a dihydrochloride with a molecular weight of 212.12 . The compound is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of this compound has been mentioned in a few studies. One method involves intermediate derivatization methods (IDMs) to synthesize derivatives containing 3-methyl-1H-pyrazol-5-yl . Another method involves reacting 3-(1H-Pyrazol-1-yl)propan-1-amine with a methylating agent .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N3.2ClH/c1-10-7(3-2-5-8)4-6-9-10;;/h4,6H,2-3,5,8H2,1H3;2*1H . This indicates that the compound has a pyrazole ring with a methyl group attached to one of the nitrogen atoms in the ring, and a propylamine group attached to the 3-position of the pyrazole ring.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 212.12 . The InChI code for this compound is 1S/C7H13N3.2ClH/c1-10-7(3-2-5-8)4-6-9-10;;/h4,6H,2-3,5,8H2,1H3;2*1H .Applications De Recherche Scientifique
Herbicide Development
3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine: has been investigated for its potential as a herbicide. Researchers have synthesized derivatives containing this compound and evaluated their herbicidal activity. For instance, the compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) exhibited excellent inhibition against barnyard grass in greenhouse experiments. It could be further explored as a potential herbicide for controlling barnyard grass in fields .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, including those containing the 3-methyl-1H-pyrazol-5-yl moiety, have shown diverse pharmacological effects. Some derivatives have demonstrated potent antileishmanial and antimalarial activities. For example, compound 13 exhibited desirable binding patterns in the active site of LmPTR1 , an enzyme associated with Leishmania parasites. This compound could be a promising candidate for further research in antiparasitic drug development .
Dipeptidylpeptidase 4 (DPP-4) Inhibition
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: serves as an intermediate for preparing nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These compounds act as selective and orally active DPP-4 inhibitors, potentially useful for managing diabetes .
Cytotoxicity
Several derivatives of 3-methyl-1-phenyl-1H-pyrazol-5-ol have been evaluated for cytotoxicity. Notably, compound 3i exhibited strong scavenging activity and cytotoxic effects against RKO cells. Further exploration of its potential applications is warranted .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .
Mécanisme D'action
Target of Action
Compounds containing the imidazole moiety, which is structurally similar to the pyrazole moiety, have been reported to show a broad range of biological activities . They are known to interact with various targets such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that this compound can be synthesized by reacting 3-(1h-pyrazol-1-yl)propan-1-amine with a methylating agent
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been found to interact with a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It’s known that this compound is a white crystalline solid or colorless liquid that is easily soluble in water and some organic solvents . This suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
Given the wide range of biological activities associated with pyrazole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of 3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine can be influenced by various environmental factors. For instance, its solubility suggests that it could be affected by the pH and ionic strength of its environment . Additionally, as with any chemical compound, factors such as temperature and light exposure could potentially affect its stability and activity.
Propriétés
IUPAC Name |
3-(2-methylpyrazol-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-10-7(3-2-5-8)4-6-9-10/h4,6H,2-3,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQSBSVBYVTPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1314909-50-6 |
Source


|
| Record name | 3-(1-methyl-1H-pyrazol-5-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2461371.png)
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2461373.png)
![2-Chloro-N-[(4-methylthiadiazol-5-yl)methyl]propanamide](/img/structure/B2461374.png)


![1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one](/img/structure/B2461381.png)
![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-(3,4-dimethoxybenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2461382.png)

![8-bromo-3-(4-methoxybenzyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2461385.png)
![1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]-N-(dimethylsulfamoyl)-N-methylazetidin-3-amine](/img/structure/B2461386.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide](/img/structure/B2461389.png)

![N-(4-acetylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2461392.png)